3-Iodo-4-methoxybenzonitrile
CAS No.: 82504-06-1
Cat. No.: VC3952981
Molecular Formula: C8H6INO
Molecular Weight: 259.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82504-06-1 |
|---|---|
| Molecular Formula | C8H6INO |
| Molecular Weight | 259.04 g/mol |
| IUPAC Name | 3-iodo-4-methoxybenzonitrile |
| Standard InChI | InChI=1S/C8H6INO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 |
| Standard InChI Key | DYNJBBWJVQMTNQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C#N)I |
| Canonical SMILES | COC1=C(C=C(C=C1)C#N)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
3-Iodo-4-methoxybenzonitrile (IUPAC name: 3-iodo-4-methoxybenzonitrile) has the molecular formula C₈H₆INO and a systematic SMILES notation of COC1=C(C=C(C=C1)C#N)I. The benzene ring is functionalized with three distinct groups:
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A methoxy group (-OCH₃) at position 4,
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An iodine atom at position 3,
The compound’s exact mass is 258.949 g/mol, and its topological polar surface area (PSA) is 33.02 Ų, indicative of moderate polarity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-iodo-4-methoxybenzonitrile typically involves iodination of a pre-functionalized benzonitrile precursor. One reported method includes:
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Starting Material: 4-Methoxybenzonitrile,
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Iodination: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃).
An alternative approach involves Ullmann-type coupling or Sandmeyer reactions to introduce the iodine atom after nitrile group installation . For example, copper-catalyzed cyanation of aryl halides using formamide as a nitrile source has been demonstrated for related compounds .
Table 1: Comparison of Synthetic Methods
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Electrophilic Iodination | ICl, FeCl₃ | 75–80 | |
| Copper-Catalyzed Cyanation | CuI, PPh₃, Formamide | 65–70 |
Applications in Organic Synthesis
Cross-Coupling Reactions
The iodine substituent enables participation in Sonogashira, Suzuki-Miyaura, and Heck reactions, forming carbon-carbon bonds for complex molecule assembly. For example:
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Suzuki Coupling: Reaction with aryl boronic acids yields biaryl nitriles, valuable in medicinal chemistry.
Functional Group Transformations
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Dealkylation: Treatment with sodium phenoxide removes the methoxy group, producing 4-hydroxy-3-iodobenzonitrile.
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Nitrile Hydrolysis: Conversion to carboxylic acids or amides under acidic or basic conditions .
| Hazard | Precautionary Measure |
|---|---|
| Skin Contact | Wear gloves and protective clothing |
| Inhalation | Use in a well-ventilated area |
| Storage | Keep sealed and away from light |
Recent Research and Innovations
Photoactivation Strategies
Recent studies explore the use of 3-iodo-4-methoxybenzonitrile in C–H functionalization under visible light irradiation, enabling regioselective arylations without transition-metal catalysts.
Pharmaceutical Intermediates
The compound serves as a precursor to 4-hydroxy-3-iodobenzonitrile, a building block for kinase inhibitors and anticancer agents.
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